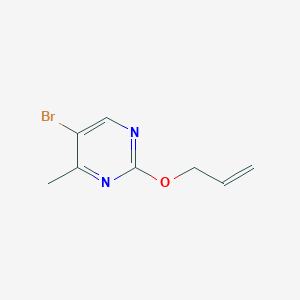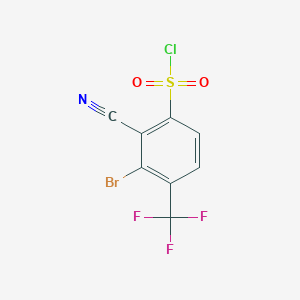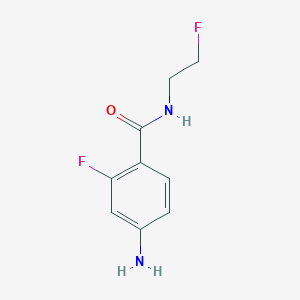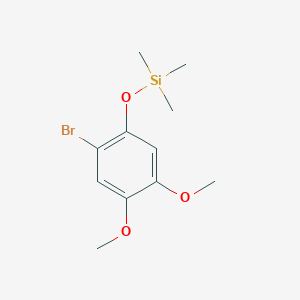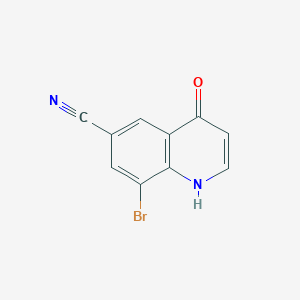
8-Bromo-4-hydroxyquinoline-6-carbonitrile
Overview
Description
8-Bromo-4-hydroxyquinoline-6-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a nitrile group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile typically involves the bromination of 4-hydroxyquinoline followed by the introduction of a nitrile group. One common method involves the following steps:
Bromination: 4-Hydroxyquinoline is treated with bromine in the presence of a suitable solvent such as chloroform or dichloromethane to introduce the bromine atom at the 8th position.
Nitrile Introduction: The brominated intermediate is then reacted with a nitrile source, such as cyanogen bromide, under basic conditions to introduce the nitrile group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxyl group at the 4th position can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups at the 8th position.
Oxidation: Quinoline-4-one derivatives.
Reduction: 4-Methylenequinoline derivatives.
Coupling Reactions: Biaryl quinoline derivatives.
Scientific Research Applications
8-Bromo-4-hydroxyquinoline-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxyquinoline-6-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and nitrile groups but shares the hydroxyl group at the 8th position.
4-Hydroxyquinoline: Lacks the bromine and nitrile groups but shares the hydroxyl group at the 4th position.
8-Bromoquinoline: Lacks the hydroxyl and nitrile groups but shares the bromine atom at the 8th position.
Uniqueness
8-Bromo-4-hydroxyquinoline-6-carbonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitrile) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-4-6(5-12)3-7-9(14)1-2-13-10(7)8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLIJWKOGCLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


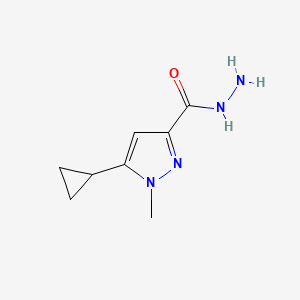
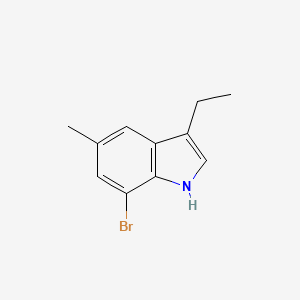
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
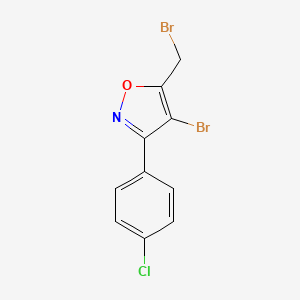
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
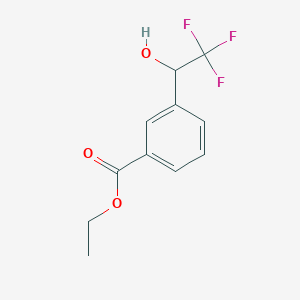
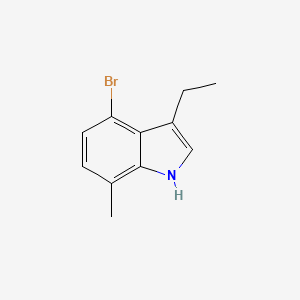
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)
